molecular formula C42H45ClN6O5S2 B1684200 Abt-737 CAS No. 852808-04-9

Abt-737

Cat. No. B1684200
CAS RN: 852808-04-9
M. Wt: 813.4 g/mol
InChI Key: HPLNQCPCUACXLM-PGUFJCEWSA-N
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Description

ABT-737 is a small molecule drug that inhibits Bcl-2 and Bcl-xL, two members of the Bcl-2 family of evolutionarily-conserved proteins that share Bcl-2 Homology (BH) domains . It was first developed as a potential cancer chemotherapy and was subsequently identified as a senolytic, a drug that selectively induces cell death in senescent cells .


Synthesis Analysis

This compound was one of the earliest of a series of drugs developed by Abbott Laboratories (now Abbvie) to target this pathway . The development was based on their resolution of the 3D structure of Bcl-xL and studies using high-field solution nuclear magnetic resonance (NMR) that revealed how the BH domains of these proteins interacted with their targets .


Molecular Structure Analysis

The molecular formula of this compound is C42H45ClN6O5S2 and its molecular weight is 813.43 . The 3D structure of Bcl-xL, which this compound targets, was resolved during its development .


Chemical Reactions Analysis

This compound is a BH3 mimetic small-molecule inhibitor that binds with high affinity to Bcl-2 and Bcl-xL . It prevents the sequestration of proapoptotic molecules, shifting the cell survival/apoptosis balance toward apoptosis induction .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 813.43 and a molecular formula of C42H45ClN6O5S2 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

  • Resistance Mechanisms in Small-Cell Lung Carcinoma (SCLC) :

    • ABT-737 is effective in triggering cell death in many SCLC cell lines, but resistance is observed in some cases. The resistance is linked to the antiapoptotic Bcl-2 family protein Mcl-1. Reducing Mcl-1 levels can overcome this compound resistance, suggesting the potential of combining Mcl-1 downregulating agents with this compound as a therapeutic approach for certain cancers (Lin et al., 2007).
  • Combination Therapies in Lymphoma :

    • In lymphoma cells, resistance to this compound was attributed to increased levels of BFL-1 and/or MCL-1 proteins. Reducing MCL-1 levels restored sensitivity to this compound, indicating the importance of these proteins in determining this compound's efficacy. This research also highlighted the potential of combining this compound with agents that target MCL-1 or BFL-1 (Yecies et al., 2010).
  • Effectiveness Against Acute Myeloid Leukemia (AML) :

    • This compound was found to be effective against acute myeloid leukemia cells, including blast, progenitor, and stem cells, without affecting normal hematopoietic cells. The efficacy was linked to the disruption of the BCL-2/BAX complex and activation of the intrinsic apoptotic pathway. However, phosphorylated BCL-2 or increased MCL-1 can render cells resistant to this compound (Konopleva et al., 2006).
  • Synergistic Effects with Other Therapies in Multiple Myeloma :

    • This compound demonstrated substantial antimyeloma activity and showed a synergistic effect when combined with dexamethasone or melphalan. This finding suggests that this compound could be a potent component of combination therapy regimens for treating multiple myeloma (Trudel et al., 2007).
  • Induction of Senescence in Cancer Cells :

    • In cancer cells resistant to apoptosis, this compound can induce cellular senescence, characterized by changes in gene expression and growth inhibition. This action is p53-dependent, suggesting a potential role for this compound in therapies targeting non-apoptotic cell death mechanisms (Song et al., 2011).
  • Enhancing Radiation Sensitivity in Cervical Cancer :

    • This compound improved radiation sensitivity in cervical cancer HeLa cells by inhibiting cell proliferation and activating the JNK/c-Jun signaling pathway, leading to up-regulation of Bim expression. This suggests that combining this compound with radiation therapy could be an effective treatment strategy for cervical cancer (Wang et al., 2012).
  • Synergistic Effects with Resveratrol in Acute Lymphoblastic Leukemia :

    • A combination of this compound and resveratrol induced synergistic cytotoxicity in acute lymphoblastic leukemia cells. This combination reduced mitochondrial membrane potential and up-regulated the Bax/Bcl-2 ratio, indicating a promising approach for leukemia treatment (Opydo-Chanek et al., 2017).

Mechanism of Action

Target of Action

ABT-737 is a small molecule drug that primarily targets Bcl-2 and Bcl-xL , two members of the Bcl-2 family of evolutionarily-conserved proteins . These proteins share Bcl-2 Homology (BH) domains and are known for their regulation of apoptosis, a form of programmed cell death . Bcl-2 and Bcl-xL are anti-apoptotic proteins, and their inhibition can lead to the induction of apoptosis .

Mode of Action

This compound acts as a BH3 mimetic , meaning it mimics the action of the BH3-only proteins that normally interact with and inhibit Bcl-2 and Bcl-xL . By binding to these targets, this compound disrupts their function, leading to the activation of the intrinsic apoptotic pathway . This results in the induction of cell death, particularly in cancer cells that overexpress these anti-apoptotic proteins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the apoptotic pathway . The Bcl-2 family proteins, including Bcl-2 and Bcl-xL, play a crucial role in the regulation of apoptosis at the mitochondrion . By inhibiting these proteins, this compound disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, tipping the balance in favor of apoptosis . This leads to cell death, which can be beneficial in the context of cancer treatment .

Pharmacokinetics

While this compound has shown promising results in vitro and in animal models, one of its limitations is its poor oral bioavailability . This means that when the drug is administered orally, only a small fraction of the dose is able to reach the systemic circulation and exert its therapeutic effects . This has led to the development of navitoclax (ABT-263), an orally-available derivative of this compound with similar activity .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells. In vitro studies have shown that primary cells from patients with B-cell malignancies are sensitive to this compound . In animal models, this compound has been shown to improve survival, cause tumor regression, and even cure a high percentage of mice . It has also shown efficacy for treating lymphoma and other blood cancers in preclinical studies utilizing patient xenografts .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the expression levels of Bcl-2 and Bcl-xL in the tumor cells can affect the drug’s efficacy . Additionally, the presence of other chemotherapeutic drugs can also influence the action of this compound. For example, the addition of etoposide to this compound in primary xenografts resulted in significant decreases in tumor growth, highlighting the potential of this compound in combination therapy .

Safety and Hazards

ABT-737 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

ABT-737 has shown significant clinical success in acute myeloid leukemia in combination with standard therapy . As the number and variety of available BH3 mimetics increases, and investigations into applying these novel inhibitors to treat myeloid leukemias continue apace, the need to evaluate where we currently stand in this rapidly expanding field is clear .

properties

IUPAC Name

4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H45ClN6O5S2/c1-46(2)23-22-35(30-55-37-9-4-3-5-10-37)44-40-21-20-38(28-41(40)49(51)52)56(53,54)45-42(50)32-14-18-36(19-15-32)48-26-24-47(25-27-48)29-33-8-6-7-11-39(33)31-12-16-34(43)17-13-31/h3-21,28,35,44H,22-27,29-30H2,1-2H3,(H,45,50)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLNQCPCUACXLM-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H45ClN6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042641
Record name ABT-737
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

813.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

852808-04-9
Record name 4-[4-[(4′-Chloro[1,1′-biphenyl]-2-yl)methyl]-1-piperazinyl]-N-[[4-[[(1R)-3-(dimethylamino)-1-[(phenylthio)methyl]propyl]amino]-3-nitrophenyl]sulfonyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852808-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ABT 737
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852808049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-737
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17023
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ABT-737
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5NFR173NV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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